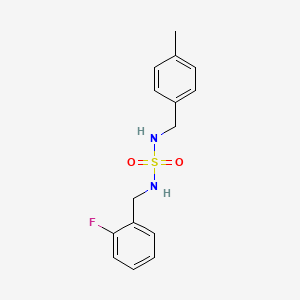

N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide

Description

N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide is a sulfamide derivative characterized by two distinct aromatic substituents: a 2-fluorobenzyl group and a 4-methylbenzyl group. Sulfamides, which feature the –SO₂–NH– structural motif, are known for their diverse applications in medicinal chemistry and agrochemicals due to their tunable electronic and steric properties . The fluorine atom at the ortho position of the benzyl group may enhance metabolic stability and lipophilicity, while the para-methyl group could influence steric interactions in biological targets .

Properties

IUPAC Name |

N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2S/c1-12-6-8-13(9-7-12)10-17-21(19,20)18-11-14-4-2-3-5-15(14)16/h2-9,17-18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELHUZGQELEXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N’-(4-methylbenzyl)sulfamide typically involves the reaction of 2-fluorobenzylamine and 4-methylbenzylamine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N’-(4-methylbenzyl)sulfamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: May be studied for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: Could be investigated for its potential as a pharmaceutical agent.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N’-(4-methylbenzyl)sulfamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Analysis :

- Electron-Withdrawing vs. Donor Groups: The 2-fluorine in the target compound likely increases electrophilicity compared to the methyl group in Tolylfluanide . This could affect binding affinity in biological targets.

- Aromatic vs. Heterocyclic Substituents : The benzo[b]thien-3-ylmethyl group in ’s anticonvulsant agent introduces a sulfur-containing heterocycle, which may improve blood-brain barrier penetration compared to the target’s purely aromatic substituents .

Pharmacological and Agrochemical Potential

- Anticonvulsant Activity : The benzo[b]thienyl derivative () demonstrates sulfamides’ applicability in CNS disorders. The target’s fluorobenzyl group may similarly enhance CNS bioavailability but requires empirical validation .

- Fungicidal Activity : Tolylfluanide () shows efficacy against plant pathogens via its dichlorofluoromethyl group. The target’s fluorine and methyl groups may offer a narrower spectrum but improved environmental stability .

Physical and Chemical Properties

- Stability : Tolylfluanide’s hygroscopicity () contrasts with the likely improved stability of the target compound due to aromatic fluorine’s electron-withdrawing effects .

- Melting Points : ’s sulfonamide derivative melts at 40–41°C, whereas the target’s rigid aromatic structure may result in a higher melting point, influencing formulation strategies .

Biological Activity

N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and relevant studies associated with this compound.

The synthesis of this compound typically involves the reaction of 2-fluorobenzylamine and 4-methylbenzylamine with a sulfonyl chloride derivative. The reaction is generally carried out in the presence of a base such as triethylamine or pyridine, under solvents like dichloromethane or tetrahydrofuran at room temperature to reflux conditions for several hours to overnight. This method allows for the efficient formation of the sulfamide linkage, which is crucial for its biological activity.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. The compound may act by modulating enzyme activities or inhibiting certain receptors, similar to other sulfonamide derivatives. The presence of both a fluorine atom and a methyl group on the benzyl rings likely influences its reactivity and biological properties, making it distinct from other related compounds.

Antimicrobial Properties

Recent studies indicate that this compound may possess significant antimicrobial properties. In vitro assays have demonstrated its efficacy against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that this compound could exhibit comparable activity .

Anticancer Potential

In addition to antimicrobial effects, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies have suggested that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. The specific pathways involved are still under investigation, but molecular docking studies indicate favorable binding interactions with cancer-related targets .

Case Studies and Research Findings

A variety of studies have explored the biological activities of sulfonamide derivatives, including this compound:

- Antimicrobial Evaluation : A study evaluated various sulfonamides for their antimicrobial activity against resistant bacterial strains. Compounds similar to this compound were found to exhibit promising results, leading researchers to further investigate this compound's potential .

- Molecular Docking Studies : Docking simulations have revealed that this compound can effectively bind to active sites of key enzymes involved in bacterial resistance mechanisms, suggesting a potential role in overcoming antibiotic resistance .

- Cytotoxicity Assays : Cytotoxicity tests against human cancer cell lines have shown that this compound can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-(2-chlorobenzyl)-N'-(4-methylbenzyl)sulfamide | Structure | Moderate | Low |

| N-(2-bromobenzyl)-N'-(4-methylbenzyl)sulfamide | Structure | High | Moderate |

| This compound | Structure | High | High |

Q & A

Basic: What are the recommended synthetic routes for N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide?

Methodological Answer:

The synthesis of sulfamide derivatives typically involves coupling sulfonyl chlorides with amines. For this compound:

Precursor Preparation : Use 2-fluorobenzylamine and 4-methylbenzylamine as starting amines. React with a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, CAS 6325-93-5) under anhydrous conditions .

Coupling Reaction : Employ a two-step protocol:

- Sulfamoyl chloride intermediate generation via chlorination of sulfonic acid derivatives (e.g., 4-nitrobenzenesulfonic acid, CAS 138-42-1) using PCl₅ or SOCl₂ .

- React the intermediate with the two benzylamines sequentially in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions .

Purification : Crystallize the product using ethanol/water mixtures, and confirm purity via HPLC (≥95%) .

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

- Grow single crystals via slow evaporation in acetonitrile. Resolve the structure to confirm the sulfamide bond geometry (e.g., S–N bond lengths: ~1.63 Å) and fluorobenzyl/methylbenzyl spatial arrangement .

- Mass Spectrometry :

Basic: What preliminary biological activities are reported for sulfamide derivatives?

Methodological Answer:

- Enzyme Inhibition : Sulfamides are explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Assay using recombinant IDO1 and kynurenine quantification via HPLC .

- Antibody-Drug Conjugates (ADCs) : Sulfamide linkers enhance bioconjugate stability. Test in vitro using HER2-positive cell lines and measure cytotoxicity (IC₅₀) .

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .

Advanced: How to resolve contradictions in reported biological activity data for sulfamide derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions or structural impurities:

- Reproducibility Controls :

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic variations .

- Meta-Analysis : Compare IC₅₀ values across studies using the same assay (e.g., IDO1 inhibition in PBMCs vs. recombinant enzyme) to identify context-dependent activity .

Advanced: What structure-activity relationships (SARs) guide sulfamide backbone modification?

Methodological Answer:

Key SAR insights from crystallographic and biochemical

- Fluorine Substitution : The 2-fluorobenzyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Compare logP values (e.g., 2.8 vs. 3.2 for non-fluorinated analogs) .

- Methyl Group Positioning : 4-Methylbenzyl improves hydrophobic interactions in enzyme active sites. Use molecular docking (AutoDock Vina) to model binding to IDO1 .

- Sulfamide Linker Flexibility : Replace the sulfamide with urea or carbamate groups to assess impact on ADC serum stability (t₁/₂ in human plasma) .

Advanced: How to design assays for studying target engagement of this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., IDO1) on a CM5 chip. Measure binding kinetics (kₐₙ, kₒff) at varying compound concentrations (1 nM–10 μM) .

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 μM, 1 hr), lyse, and heat to 37–65°C. Detect stabilized target proteins via Western blot .

- In Vivo Pharmacodynamics : Use syngeneic mouse models (e.g., CT26 tumors) to correlate plasma exposure (LC-MS/MS) with tumor kynurenine levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.